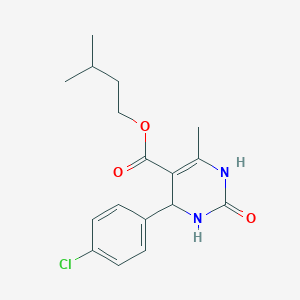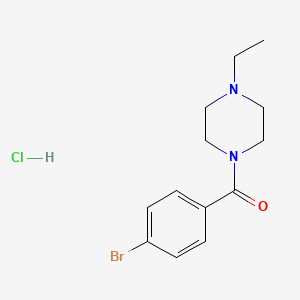![molecular formula C14H17N3O3 B4929694 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in treating metabolic disorders such as obesity and diabetes. It belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to improve insulin sensitivity, increase fat burning, and reduce inflammation.
Wirkmechanismus
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, while decreasing the expression of genes involved in fat storage and inflammation.
Biochemical and Physiological Effects:
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and reduced inflammation. It has also been shown to improve endurance and performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole is its specificity for PPARδ, which allows for targeted activation of this receptor without affecting other nuclear receptors. However, one limitation is its potential for off-target effects, which may lead to unintended consequences.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole, including its potential applications in treating other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies are needed to fully understand the long-term effects and safety of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole in humans.
Synthesemethoden
The synthesis of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole involves a multi-step process that begins with the reaction of 2-bromophenol and 2-nitrophenol with propargyl bromide to form the intermediate compound 3-(2-bromo-5-methylphenoxy)prop-1-yne. This compound is then reacted with 3,5-dimethyl-4-aminopyrazole to form the final product, 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has been extensively studied in both in vitro and in vivo models for its potential applications in treating metabolic disorders. In a study published in the Journal of Medicinal Chemistry, 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole was shown to improve insulin sensitivity and reduce inflammation in obese mice. Another study published in the Journal of Lipid Research found that 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole increased fat burning and reduced fat storage in human adipose tissue.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(11(2)16-15-10)6-5-9-20-14-8-4-3-7-13(14)17(18)19/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHJPVHGHKCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)

![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)
![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)